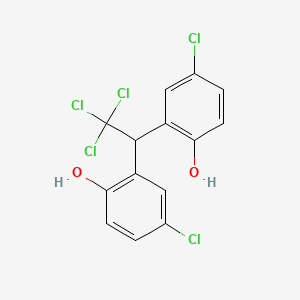
Phenol, (2,2'-(2,2,2-trichloroethylidene)bis(4-chloro-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol is an organochlorine compound that belongs to the class of chlorophenols. This compound is characterized by the presence of multiple chlorine atoms attached to a phenolic structure, making it highly reactive and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol typically involves the electrophilic halogenation of phenol with chlorine. The process can be summarized as follows:
Electrophilic Halogenation: Phenol is treated with chlorine in the presence of a catalyst, such as iron(III) chloride, to introduce chlorine atoms at specific positions on the aromatic ring.
Subsequent Reactions: The chlorinated phenol undergoes further reactions to introduce additional chlorine atoms and form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenol are chlorinated using chlorine gas in the presence of a catalyst.
Purification: The resulting product is purified through distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of phenolic derivatives with different functional groups.
Scientific Research Applications
4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pesticides, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol involves its interaction with cellular components. The compound can:
Disrupt Cell Membranes: The chlorinated phenol can integrate into cell membranes, disrupting their integrity and leading to cell lysis.
Inhibit Enzymes: The compound can inhibit various enzymes by binding to their active sites, affecting metabolic processes.
Generate Reactive Oxygen Species: The compound can induce the formation of reactive oxygen species, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated phenol with similar properties but different chlorine atom positions.
2,3,5-Trichlorophenol: Differently chlorinated phenol with distinct reactivity.
2,4,5-Trichlorophenol: Similar structure but with chlorine atoms at different positions.
Uniqueness
4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
56960-92-0 |
|---|---|
Molecular Formula |
C14H9Cl5O2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H9Cl5O2/c15-7-1-3-11(20)9(5-7)13(14(17,18)19)10-6-8(16)2-4-12(10)21/h1-6,13,20-21H |
InChI Key |
HDYCPSGGGILQTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C2=C(C=CC(=C2)Cl)O)C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


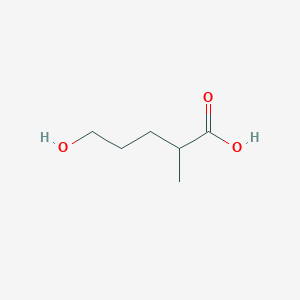

![[3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)
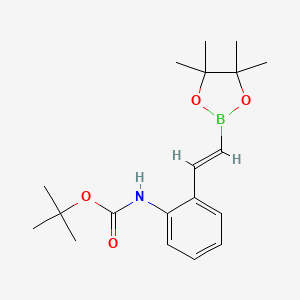
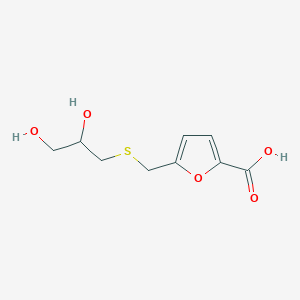
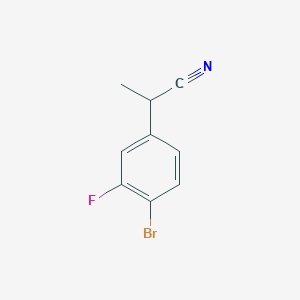
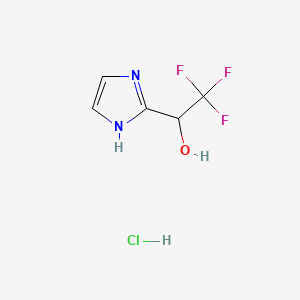
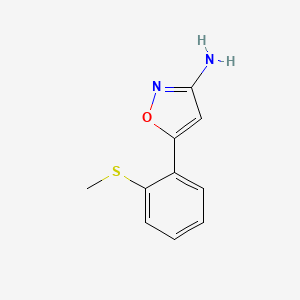
![2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol](/img/structure/B13613553.png)
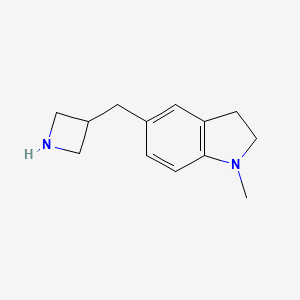
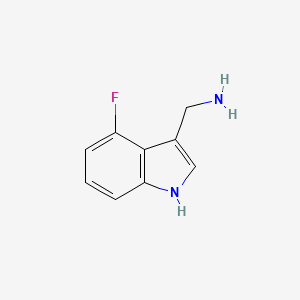
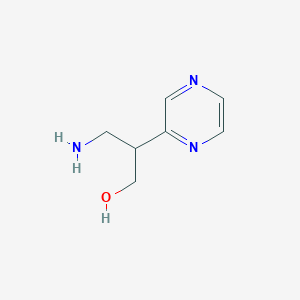

![8,8-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13613564.png)
